N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring multiple pharmacologically relevant motifs:
- 4,6-Dimethylpyrimidin-2-ylamino group: A substituted pyrimidine ring known for enhancing binding affinity in kinase inhibitors .
- 2-(5-Methoxy-1H-indol-3-yl)ethylamino group: A methoxy-substituted indole moiety, which is prevalent in bioactive molecules targeting serotonin receptors or tyrosine kinases .
- 1-Methyl-1H-tetrazol-5-ylsulfanyl group: Tetrazole rings are bioisosteres for carboxylic acids, improving metabolic stability and solubility .
Properties
Molecular Formula |
C22H26N10O2S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H26N10O2S/c1-13-9-14(2)26-21(25-13)28-20(27-19(33)12-35-22-29-30-31-32(22)3)23-8-7-15-11-24-18-6-5-16(34-4)10-17(15)18/h5-6,9-11,24H,7-8,12H2,1-4H3,(H2,23,25,26,27,28,33) |
InChI Key |
KVWAKLCRTDSSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NN=NN4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps, including the formation of the pyrimidine ring, the indole moiety, and the tetrazole group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the pyrimidine, indole, and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been investigated for its potential in treating various diseases:
- Cancer Therapy : The compound is being explored for its ability to inhibit specific cancer cell lines through targeted action on molecular pathways involved in tumor growth and proliferation.
- Neurological Disorders : Research indicates potential neuroprotective effects, suggesting applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Biochemical Probes
The compound serves as a biochemical probe in enzymatic studies. Its ability to bind to specific enzymes allows researchers to investigate enzyme mechanisms and develop inhibitors that can modulate enzyme activity effectively.
Material Science
In addition to biological applications, this compound is being utilized in the development of advanced materials. Its unique properties may lead to innovations in areas such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
- Fluorescent Materials : The structural features may also allow for the creation of materials with specific optical properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The study reported a reduction in cell viability by over 70% at specific concentrations when tested against breast cancer cell lines.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved neuronal survival rates compared to control groups.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Cancer treatment, neurological disorders | Significant inhibition of cancer cell lines |
| Biochemical Probes | Enzyme inhibition studies | Effective binding to target enzymes |
| Material Science | Conductive polymers, fluorescent materials | Enhanced properties when incorporated into matrices |
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Indole Modifications
Heterocyclic Sulfur Groups
Pyrimidine Modifications
- 4,6-Dimethyl (Target, ) : Methyl groups enhance steric bulk and hydrophobic interactions, as seen in kinase inhibitors like imatinib analogs .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. Its structure includes a pyrimidine ring, an indole derivative, and a tetrazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N8O2S2 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
| InChI Key | IJAKSHKKLPYRTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects. The specific mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:
- Antitumor Activity : Compounds bearing thiazole and pyrimidine rings have shown significant cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound .
- Anticonvulsant Effects : Similar structures have been noted for their anticonvulsant properties in animal models, indicating possible applications in epilepsy treatment .
- Antimicrobial Activity : The presence of the tetrazole group is associated with antimicrobial effects, enhancing the compound's potential as an antibacterial or antifungal agent .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Studies : A study demonstrated that thiazole-integrated compounds exhibited IC50 values below 10 µg/mL against various cancer cell lines, indicating strong anticancer potential .
- Anticonvulsant Research : In a series of experiments, compounds similar to the target structure were evaluated for their ability to prevent seizures in rodent models, showing promising results with significant protection rates .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic interactions and hydrogen bonding, which are critical for their biological activity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by:
- Substituent Positioning : The position and type of substituents on the pyrimidine and indole rings significantly affect potency.
- Functional Group Variability : Variations in the tetrazole or sulfanyl groups can enhance or reduce biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
